
7-Oxooctanoic acid, 2-trimethylsilylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Oxooctanoic acid, 2-trimethylsilylethyl ester is a chemical compound with the molecular formula C13H26O3Si. . This compound is characterized by the presence of a ketone group at the seventh carbon of the octanoic acid chain and a trimethylsilylethyl ester group.
Méthodes De Préparation
The synthesis of 7-oxooctanoic acid, 2-trimethylsilylethyl ester typically involves the esterification of 7-oxooctanoic acid with 2-trimethylsilylethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .
Analyse Des Réactions Chimiques
7-Oxooctanoic acid, 2-trimethylsilylethyl ester can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., sulfuric acid, p-toluenesulfonic acid), and specific temperature and pressure conditions to optimize the reaction yields.
Applications De Recherche Scientifique
7-Oxooctanoic acid, 2-trimethylsilylethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations.
Biology: The compound can be used in studies involving fatty acid metabolism and the role of ketone bodies in biological systems.
Medicine: Research into its potential therapeutic applications, such as in the development of drugs targeting metabolic disorders, is ongoing.
Mécanisme D'action
The mechanism of action of 7-oxooctanoic acid, 2-trimethylsilylethyl ester involves its interaction with specific molecular targets and pathways. The ketone group can participate in redox reactions, influencing cellular metabolism. The ester group can undergo hydrolysis, releasing the active 7-oxooctanoic acid, which can then interact with enzymes involved in fatty acid metabolism .
Comparaison Avec Des Composés Similaires
7-Oxooctanoic acid, 2-trimethylsilylethyl ester can be compared with other similar compounds such as:
7-Oxooctanoic acid: Lacks the trimethylsilylethyl ester group, making it more reactive in certain chemical reactions.
2-Oxooctanoic acid: Has a ketone group at the second carbon instead of the seventh, leading to different reactivity and applications.
4-Oxohexanoic acid: A shorter chain analog with a ketone group at the fourth carbon, used in different synthetic applications.
The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
65690-30-4 |
|---|---|
Formule moléculaire |
C13H26O3Si |
Poids moléculaire |
258.43 g/mol |
Nom IUPAC |
2-trimethylsilylethyl 7-oxooctanoate |
InChI |
InChI=1S/C13H26O3Si/c1-12(14)8-6-5-7-9-13(15)16-10-11-17(2,3)4/h5-11H2,1-4H3 |
Clé InChI |
YDMVNIMXMAIFLI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCCCCC(=O)OCC[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


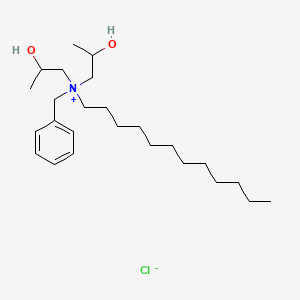
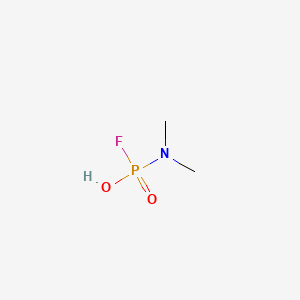
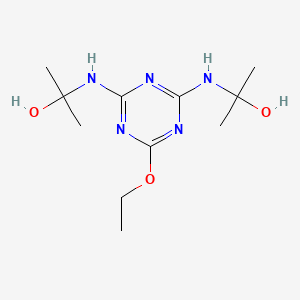
![N-[2-Oxo-1-(piperidin-1-yl)butyl]benzamide](/img/structure/B14493145.png)
![2-[3-(4-tert-Butylphenyl)butylidene]hydrazine-1-carbothioamide](/img/structure/B14493151.png)

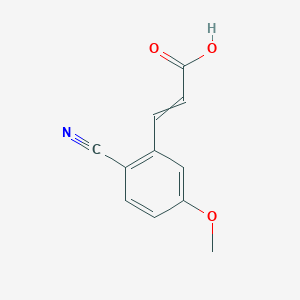
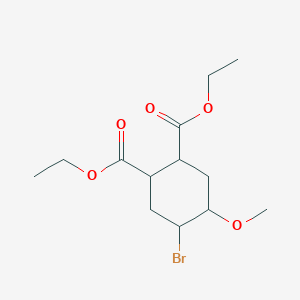

![Phenyl[2,3,5,6-tetrafluoro-4-(phenoxymethoxy)phenyl]methanone](/img/structure/B14493184.png)
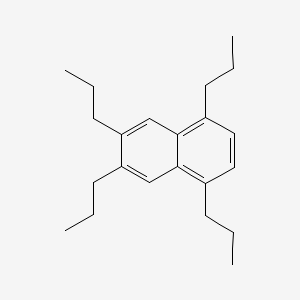
![(2-Methylphenyl)(oxo)[(trimethylsilyl)oxy]phosphanium](/img/structure/B14493196.png)
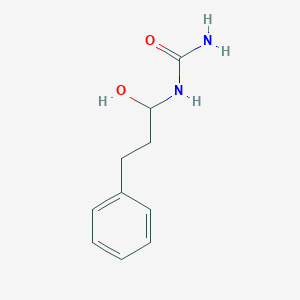
![6,6-Diethyl-2-phenylpyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione](/img/structure/B14493208.png)
